molecular formula C11H16ClNO3 B3100086 Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride CAS No. 13602-19-2

Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride

Cat. No.: B3100086
CAS No.: 13602-19-2
M. Wt: 245.70 g/mol
InChI Key: HFWCBOCAPKPKFT-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride belongs to the class of organic compounds known as carboximidates . These are esters formed between an imidic acid (R-C(=NR’)OH) and an alcohol, with the general formula R-C(=NR’)OR" . They are also known as imino ethers .


Synthesis Analysis

Imidates, such as this compound, can be generated by a number of synthetic routes . One common method is the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . Imidates produced in this manner are formed as their hydrochloride salts, sometimes referred to as Pinner salts .


Molecular Structure Analysis

Ethyl 3,4-dimethoxybenzene-1-carboximidate contains a total of 30 bonds . These include 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ether, and 2 aromatic ethers .


Chemical Reactions Analysis

Carboximidates are good electrophiles and undergo a range of addition reactions . They can be hydrolyzed to give esters and by an analogous process react with amines (including ammonia) to form amidines . Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters .

Biochemical Analysis

Biochemical Properties

. The nature of these interactions often depends on the specific chemical structure of the compound and the biomolecules it interacts with .

Cellular Effects

The effects of Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride on cells and cellular processes are currently not well-understood due to limited research. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models .

Properties

IUPAC Name

ethyl 3,4-dimethoxybenzenecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3;/h5-7,12H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWCBOCAPKPKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673685
Record name Ethyl 3,4-dimethoxybenzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13602-19-2
Record name Ethyl 3,4-dimethoxybenzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride
Reactant of Route 2
Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride
Reactant of Route 3
Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride

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